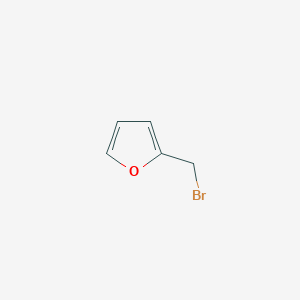
2H-Pyran-3(6H)-one
Übersicht
Beschreibung
2H-Pyran-3(6H)-one is a chemical compound that is part of the pyran family . Pyrans are a class of organic compounds that contain a six-membered ring structure with five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 2H-Pyran-3(6H)-one can be achieved through a cascade cyclization triggered by oxidative gold catalysis . This process involves the formation of an α-oxo gold carbene intermediate, initially formed upon gold-catalyzed oxidation of alkynes . This intermediate can be trapped by a tethered C–C triple bond, resulting in the formation of a putative vinyl cation intermediate . This intermediate of high electrophilicity is proposed to be responsible for intramolecular C–H insertions .
Molecular Structure Analysis
The molecular structure of 2H-Pyran-3(6H)-one consists of a six-membered ring with five carbon atoms and one oxygen atom . The exact molecular weight and formula can vary depending on the specific variant of 2H-Pyran-3(6H)-one .
Chemical Reactions Analysis
In the synthesis process of 2H-Pyran-3(6H)-one, a cascade cyclization is triggered by oxidative gold catalysis . This reaction involves the formation of an α-oxo gold carbene intermediate, which is trapped by a tethered C–C triple bond, leading to the formation of a putative vinyl cation intermediate . This intermediate is proposed to be responsible for intramolecular C–H insertions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Pyran-3(6H)-one can vary depending on the specific variant of the compound . For example, the molecular weight and formula of 2H-Pyran-3(6H)-one can differ .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Certain derivatives have shown activity against gram-positive bacteria, with potential applications in developing new antibiotics .
Organic Synthesis
The compound has been used in oxidative gold catalysis for the synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones .
Enzymatic Reactions
It has been used in laccase-catalyzed reactions to selectively produce 6-hydroxy-(2H)-pyran-3(6H)-ones .
Wirkmechanismus
The mechanism of action in the synthesis of 2H-Pyran-3(6H)-one involves a cascade cyclization triggered by oxidative gold catalysis . An α-oxo gold carbene intermediate is initially formed upon gold-catalyzed oxidation of alkynes . This intermediate can be trapped by a tethered C–C triple bond, resulting in the formation of a putative vinyl cation intermediate . This intermediate of high electrophilicity is proposed to be responsible for intramolecular C–H insertions .
Safety and Hazards
2H-Pyran-3(6H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires caused by this compound .
Zukünftige Richtungen
The synthesis of 2H-Pyran-3(6H)-one via a cascade cyclization triggered by oxidative gold catalysis presents a rapid approach to the construction of functionalized polycyclic systems . This method allows for the creation of these systems from easily accessible bispropargyl ethers and with minimal structural prefunctionalization . This could potentially open up new avenues for the synthesis of other complex organic compounds .
Eigenschaften
IUPAC Name |
2H-pyran-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRYKNXDWXDXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405427 | |
| Record name | 2H-Pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-3(6H)-one | |
CAS RN |
98166-23-5 | |
| Record name | 2H-Pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-2H-pyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)


![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)


![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)